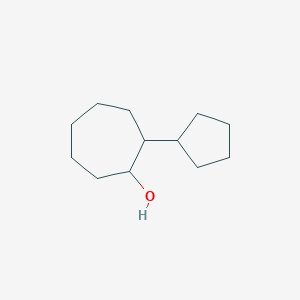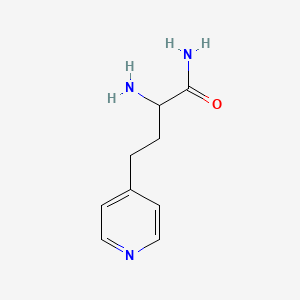
2-Cyclopentylcycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylcycloheptan-1-ol is an organic compound characterized by a cyclopentyl group attached to a cycloheptanol structure. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding ring strain and conformational analysis.
Industry: Used in the production of perfumes, dyes, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopentylcycloheptan-1-ol involves its interaction with specific molecular targets. The compound can act as an antioxidant, reducing the rate of oxidation by blocking the action of active intermediate particles such as radicals and peroxide compounds . This mechanism is crucial in preventing oxidative stress and related cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: Similar in structure but with a smaller ring size.
Cycloheptanol: Lacks the cyclopentyl group, making it less complex.
2-Cyclopenten-1-ol: Contains a double bond, leading to different reactivity and properties.
Uniqueness
2-Cyclopentylcycloheptan-1-ol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This complexity makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2-cyclopentylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-9-3-1-2-8-11(12)10-6-4-5-7-10/h10-13H,1-9H2 |
InChI-Schlüssel |
NQQHXWPXLYOLMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)






